molecular formula C17H17Cl2N3O2S B298245 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone

Cat. No. B298245
M. Wt: 398.3 g/mol
InChI Key: FOEBXJHAICZVIC-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone is a chemical compound that has been widely studied in scientific research. It has been found to possess a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and physiological effects:
In addition to its antitumor activity, 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal pathogens, as well as some viruses. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone in lab experiments is its broad range of biological activities, which make it a versatile tool for studying various cellular processes. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone. One area of focus could be on elucidating its mechanism of action and identifying specific targets for its biological activities. Another area of interest could be on developing more potent derivatives of the compound with improved antitumor or antimicrobial activity. Additionally, further studies could investigate its potential use in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with thiosemicarbazide in ethanol to yield the final compound.

Scientific Research Applications

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone has been extensively studied for its potential as an antitumor agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has shown promising antimicrobial and antiviral activity against a range of pathogens.

properties

Product Name

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone

Molecular Formula

C17H17Cl2N3O2S

Molecular Weight

398.3 g/mol

IUPAC Name

[(E)-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C17H17Cl2N3O2S/c1-2-23-15-8-12(9-21-22-17(20)25)7-14(19)16(15)24-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H3,20,22,25)/b21-9+

InChI Key

FOEBXJHAICZVIC-ZVBGSRNCSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Cl)OCC2=CC=C(C=C2)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Cl)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Cl)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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